1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Description
This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a fused heterocyclic structure with a seven-membered diazepine ring. The molecule features a hydroxyl group at position 1, two 4-methylphenyl substituents at positions 3 and 11, and an acetyl group at position 10. The hydroxy group may enable hydrogen bonding, which could affect receptor binding or solubility.
Properties
Molecular Formula |
C29H28N2O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-acetyl-6,9-bis(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H28N2O2/c1-18-8-12-21(13-9-18)23-16-25-28(27(33)17-23)29(22-14-10-19(2)11-15-22)31(20(3)32)26-7-5-4-6-24(26)30-25/h4-15,23,29-30H,16-17H2,1-3H3 |
InChI Key |
BLSOHRQWVXXHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC=C(C=C5)C)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Aromatic substitution reactions can occur on the phenyl rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols .
Scientific Research Applications
1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous dibenzo[b,e][1,4]diazepines:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The target compound’s dual 4-methylphenyl groups enhance lipophilicity compared to methoxy-substituted analogs (e.g., ). This property may favor blood-brain barrier penetration but could limit aqueous solubility .
- Methoxy groups () improve solubility via polar interactions, though at the cost of reduced membrane permeability.
Electron-Withdrawing vs. Hydroxy and methoxy groups () act as electron donors, which may influence redox activity or binding to receptors like serotonin or dopamine transporters.
Steric Considerations: Bulky substituents (e.g., isobutyryl in , benzyloxy in ) may sterically hinder interactions with enzymes or receptors, altering efficacy or selectivity .
Synthetic and Analytical Challenges :
- Crystallographic refinement tools like SHELX () are critical for resolving structural ambiguities in such complex molecules, particularly for confirming stereochemistry and substituent positioning .
Biological Activity
The compound 1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse sources of literature.
Chemical Structure and Properties
The compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse pharmacological activities. Its structure includes a hydroxyl group and multiple aromatic rings that contribute to its biological interactions.
Structural Formula
The structural formula can be represented as follows:
Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that derivatives of dibenzo[b,e][1,4]diazepines can induce apoptosis in cancer cells. For instance, in vitro studies with HeLa cells demonstrated significant increases in early and late apoptosis when treated with similar compounds .
- Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. A recent study indicated that the compound exhibited significant cytotoxicity against HeLa cells, leading to increased cell death through apoptosis and necrosis pathways. The results are summarized in Table 1.
| Compound | Cell Line | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|---|
| Test Compound | HeLa | 9.5 | 6.4 | 0.8 |
| Control (CPT) | HeLa | 4.1 | 6.8 | 18.7 |
Case Study 1: Antitumor Efficacy
A study published in MDPI reported that a related compound significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The study highlighted the potential of these compounds as therapeutic agents due to their ability to induce cell cycle arrest and apoptosis .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of dibenzo[b,e][1,4]diazepine derivatives. The study found that these compounds could enhance neurite outgrowth in primary neuronal cultures and protect against oxidative stress-induced cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
